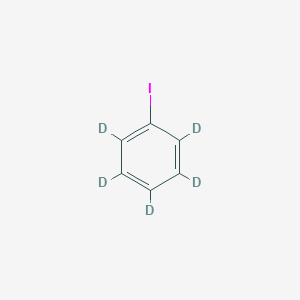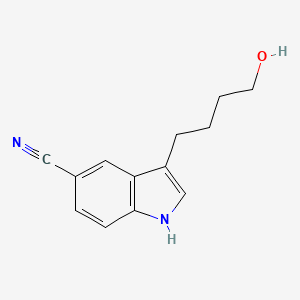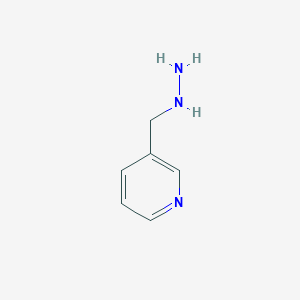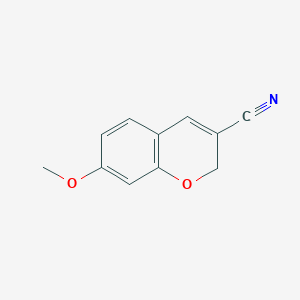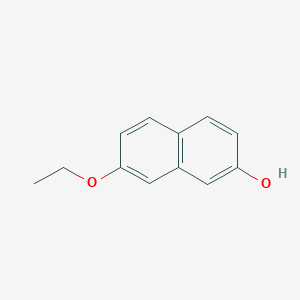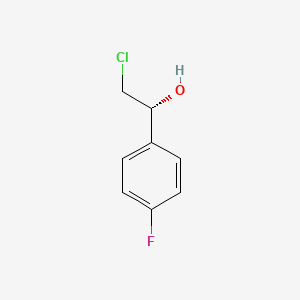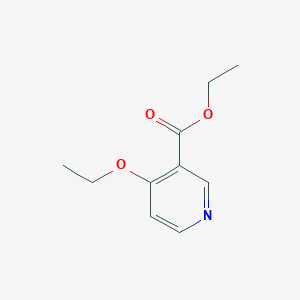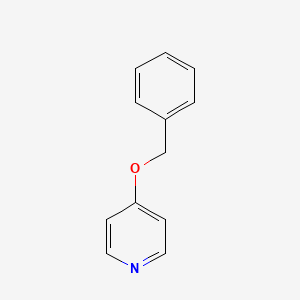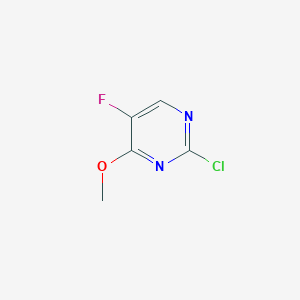
2-Chloro-5-fluoro-4-methoxypyrimidine
Vue d'ensemble
Description
2-Chloro-5-fluoro-4-methoxypyrimidine, also known as 2CFM, is an important synthetic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 199.58 g/mol and a melting point of 125-126°C. 2CFM has been used in the synthesis of various pyrimidine derivatives and is also known for its antibacterial properties.
Applications De Recherche Scientifique
Tautomerism and Solvent Interactions
2-Chloro-5-fluoro-4-methoxypyrimidine exhibits interesting tautomerism properties, existing in solution as different tautomers. These structures are influenced by the solvent used, indicating potential applications in chemical research for understanding molecular interactions and solvent effects. For instance, in a study of a related compound, 5-Fluoro-4-hydroxy-2-methoxypyrimidine, it was found that the zwitterionic structure is stabilized in specific solvents capable of hydrogen bonding (Kheifets, Gindin & Studentsov, 2006).
Synthesis and Kinase Inhibition
This compound is also significant in the synthesis of biologically active molecules, particularly as potential kinase inhibitors. In one study, a series of novel compounds using 2,4-Disubstituted-5-fluoropyrimidine, which shares structural similarities with 2-Chloro-5-fluoro-4-methoxypyrimidine, were synthesized and considered for their potential as anticancer agents (Wada et al., 2012).
Wastewater Treatment and Environmental Applications
In the environmental sector, this compound is studied in the context of wastewater treatment. A study on the electrochemical treatment of anticancer drugs wastewater containing 5-Fluoro-2-Methoxypyrimidine, a related compound, demonstrates the potential for using electrochemical methods to degrade similar chemical structures in wastewater (Zhang et al., 2016).
Pharmaceutical Synthesis
The synthesis of 2-amino-4-methoxypyrimidine, which is structurally related to 2-Chloro-5-fluoro-4-methoxypyrimidine, has been studied for potential industrial applications. This includes the development of low-cost and high-yield production methods, hinting at similar possibilities for 2-Chloro-5-fluoro-4-methoxypyrimidine in pharmaceutical production (Ju Xiu-lian, 2009).
Propriétés
IUPAC Name |
2-chloro-5-fluoro-4-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2O/c1-10-4-3(7)2-8-5(6)9-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVJKADQILYNGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543075 | |
| Record name | 2-Chloro-5-fluoro-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-4-methoxypyrimidine | |
CAS RN |
37554-70-4 | |
| Record name | 2-Chloro-5-fluoro-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-fluoro-4-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1590367.png)
